cis-Vitamin K1

Descripción

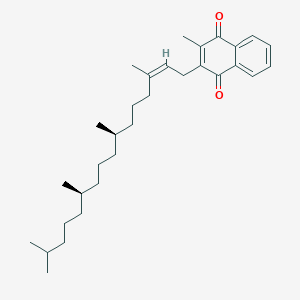

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-ODDKJFTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166864 |

Source

|

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-41-3, 79082-95-4 |

Source

|

| Record name | Phytonadione, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTONADIONE, (Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of cis-Vitamin K1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for blood coagulation and bone metabolism. It is naturally synthesized by plants and some cyanobacteria, existing almost exclusively as the trans (or E) stereoisomer at the C2'-C3' double bond of the phytyl side chain. However, the chemical synthesis of Vitamin K1 often leads to the formation of a mixture of both trans- and cis- (or Z-) isomers. While the trans-isomer is biologically active, the cis-isomer has been shown to have significantly lower biological activity.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of cis-Vitamin K1, with a focus on methods that allow for the controlled formation of this isomer, its characterization, and its separation from the trans form.

Discovery of this compound: A Consequence of Synthesis

The discovery of this compound is intrinsically linked to the history of the chemical synthesis of Vitamin K1. The naturally occurring form of Vitamin K1 was first isolated and its structure elucidated in the late 1930s. Subsequent synthetic efforts aimed to replicate this natural product. However, early and even some contemporary synthetic routes were found to produce a mixture of geometric isomers. The presence of the cis isomer was therefore "discovered" as a byproduct of these chemical syntheses rather than as a naturally occurring compound.[2] It is now understood that commercially available synthetic Vitamin K1 can contain a significant percentage of the cis isomer.[2][3]

Synthesis of Vitamin K1 with Varying cis/trans Isomer Ratios

The key to synthesizing Vitamin K1 with a controllable cis/trans isomer ratio lies in the stereochemistry of the phytyl bromide intermediate. A common and effective method involves the reaction of menadione (B1676200) with a cyclopentadiene (B3395910) adduct, followed by condensation with phytyl bromide and a subsequent retro-Diels-Alder reaction. The cis/trans ratio of the final Vitamin K1 product is largely determined by the isomeric composition of the phytyl bromide used.

A method has been developed to synthesize Vitamin K1 with different ratios of cis/trans isomers by controlling the isomeric composition of phytyl bromide. This is achieved by reacting natural phytol (B49457) with phosphorus tribromide in the presence of varying amounts of water. The resulting (E/Z)-isomeric phytyl bromide is then used in the subsequent condensation and retro-Diels-Alder steps to yield Vitamin K1 with a corresponding ratio of cis and trans isomers.[4]

Experimental Protocols

1. Synthesis of (E/Z)-Phytyl Bromide from Natural Phytol

-

Materials: Natural phytol, phosphorus tribromide, water, and an appropriate organic solvent (e.g., hexane).

-

Procedure:

-

Dissolve natural phytol in a suitable solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -5 to 0 °C).

-

Slowly add a solution of phosphorus tribromide in the same solvent, to which a specific amount of water has been added. The amount of water will influence the final E/Z isomer ratio of the phytyl bromide.

-

Allow the reaction to proceed at a controlled temperature for a specific duration.

-

After the reaction is complete, quench the reaction by carefully adding water or a basic solution.

-

Extract the phytyl bromide into an organic solvent, wash the organic layer, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the (E/Z)-phytyl bromide mixture. The ratio of isomers can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

2. Synthesis of the Menadione-Cyclopentadiene Adduct

-

Materials: Menadione (2-methyl-1,4-naphthoquinone), cyclopentadiene, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve menadione in the solvent in a reaction flask.

-

Slowly add freshly distilled cyclopentadiene to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, the menadione-cyclopentadiene adduct, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a cold solvent, and dry it.

-

3. Condensation of (E/Z)-Phytyl Bromide with the Menadione-Cyclopentadiene Adduct

-

Materials: Menadione-cyclopentadiene adduct, (E/Z)-phytyl bromide mixture, a strong base (e.g., sodium amide or potassium tert-butoxide), and an anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

-

Procedure:

-

Suspend the menadione-cyclopentadiene adduct in the anhydrous solvent under an inert atmosphere.

-

Add the strong base to the suspension to form the corresponding anion.

-

Slowly add the (E/Z)-phytyl bromide mixture to the reaction at a controlled temperature.

-

Allow the reaction to proceed for several hours.

-

Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product into an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent under reduced pressure to obtain the crude condensation product.

-

4. Retro-Diels-Alder Reaction to Yield cis/trans-Vitamin K1

-

Materials: Crude condensation product from the previous step and a high-boiling point solvent (e.g., xylene or decalin).

-

Procedure:

-

Dissolve the crude condensation product in the high-boiling point solvent.

-

Heat the solution to a high temperature (typically >150 °C) to induce the retro-Diels-Alder reaction, which liberates cyclopentadiene.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue is a mixture of cis- and trans-Vitamin K1, which can be purified by column chromatography.

-

Visualization of the Synthetic Pathway

Caption: Synthetic pathway to produce a mixture of cis- and trans-Vitamin K1.

Quantitative Data

| Parameter | Value | Reference |

| cis-Isomer Content in Synthetic Vitamin K1 | Can be regulated between 1% and 21% | Patent CN111153765B |

| cis-Isomer Content in Commercial Supplement | 11.2% | |

| Biological Activity of cis-Isomer (vs. trans) | ~1-10% |

Spectroscopic Data for Vitamin K1

The following spectroscopic data are for a standard sample of Vitamin K1, which is predominantly the trans-isomer but may contain some cis-isomer. The key differences in the NMR spectra between the cis and trans isomers would be observed in the chemical shifts and coupling constants of the protons and carbons near the C2'-C3' double bond.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 8.06, 7.67 |

| Vinyl Proton (H-2') | 5.01 |

| Methylene Protons (H-1') | 3.36 |

| Methyl Protons (on quinone ring) | 2.18 |

| Methyl Protons (on phytyl chain) | 1.78, 0.86, 0.82, 0.81 |

| Other Phytyl Chain Protons | 1.95, 1.51, 1.45-0.95 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (quinone) |

| ~1620 | C=C stretch (aromatic and vinyl) |

| ~1380 | C-H bend (methyl) |

| ~1260 | C-O stretch |

Separation of cis- and trans-Vitamin K1 Isomers

Due to the difference in their biological activities, the separation and quantification of cis- and trans-Vitamin K1 isomers are crucial, especially for pharmaceutical and nutraceutical applications. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: HPLC Separation

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C30 stationary phase is often preferred for its ability to resolve geometric isomers. Normal phase silica (B1680970) columns can also be used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) or heptane (B126788) with a small amount of a polar modifier like 2-propanol or ethyl acetate, is typically used for normal-phase chromatography. For reversed-phase on a C30 column, a mixture of methanol, acetonitrile, and a chlorinated solvent may be employed.

-

Detection: UV detection at a wavelength of around 254 nm is commonly used.

-

Procedure:

-

Prepare a standard solution of a cis/trans-Vitamin K1 mixture in a suitable solvent.

-

Inject the sample onto the HPLC column.

-

Elute the isomers using the chosen mobile phase under isocratic conditions.

-

Monitor the elution profile with the detector. The cis-isomer typically elutes before the trans-isomer on most stationary phases.

-

Quantify the amount of each isomer by comparing the peak areas to those of a calibrated standard.

-

Visualization of the Separation Workflow

Caption: Workflow for the separation and quantification of cis- and trans-Vitamin K1 isomers.

Conclusion

The study of this compound is an important aspect of the overall understanding of Vitamin K chemistry and biology. While not a significant natural product, its presence in synthetic preparations necessitates reliable methods for its synthesis, characterization, and separation. The ability to control the cis/trans isomer ratio during synthesis is of particular interest for producing Vitamin K1 with optimal biological activity. The analytical techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to accurately assess the isomeric purity of Vitamin K1 and to further investigate the distinct properties of its cis and trans forms.

References

- 1. Comparison of the activity of the cis and trans isomer of vitamin K1 in vitamin K-deficient and coumarin anticoagulant-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Synthesis of Vitamin K1 with Different Ratio of Cis/Trans Isomers [cjph.com.cn]

A Technical Guide to the Structural Characterization of cis-Vitamin K1 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural characterization of Vitamin K1 (phylloquinone) isomers, with a specific focus on the cis-isomer. Synthetic Vitamin K1, often used in dietary supplements, can contain a significant amount of the cis-isomer, which is known to be biologically inactive, unlike the naturally occurring and bioactive trans-isomer.[1][2][3] Accurate separation and characterization of these isomers are therefore critical for evaluating the nutritional and therapeutic value of Vitamin K1-containing products.

Overview of Analytical Strategy

The structural characterization of cis-Vitamin K1 involves a multi-step process that begins with efficient extraction from the sample matrix, followed by chromatographic separation of the cis and trans isomers, and finally, elucidation of their structures using spectrometric techniques. The distinct spatial arrangement of the phytyl side chain in the cis and trans forms necessitates high-resolution analytical methods for their differentiation.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of Vitamin K1 isomers from the sample matrix.

-

For Dietary Supplements (Tablets):

-

For Infant Formula:

-

Pre-treat the liquid sample with concentrated ammonium (B1175870) hydroxide (B78521) and methanol (B129727).

-

Perform a liquid-liquid extraction using a 2:1 mixture of dichloromethane (B109758) and isooctane.

-

Clean up the extract using silica open-column chromatography to remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

-

-

For Biological Tissues (e.g., Rat Liver):

-

Homogenize the tissue sample.

-

Extract the isomers using methylene (B1212753) chloride.

-

Evaporate the extract and redilute the residue in an appropriate solvent like tetrahydrofuran-methanol (1:1) or methanol prior to chromatographic analysis.

-

Chromatographic Separation

High-resolution chromatography is essential to resolve the structurally similar cis and trans isomers. C30 columns are often preferred for their high shape selectivity for long-chain, structurally related isomers.

-

Method 1: Ultra-Performance Convergence Chromatography (UPC²)

-

Description: This technique uses compressed CO2 as the primary mobile phase, offering rapid and efficient separations. It is significantly faster than traditional HPLC methods.

-

Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 μm).

-

Mobile Phase A: CO2.

-

Mobile Phase B: Methanol.

-

Gradient: An initial two-minute isocratic elution at 0.5% Mobile Phase B is critical for baseline separation.

-

Flow Rate: 1.5 mL/min.

-

Detection: Photodiode Array (PDA).

-

Elution Order: The cis-isomer elutes before the trans-isomer.

-

-

Method 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

-

Description: This method, derived from British and European Pharmacopoeia monographs, utilizes a silica column.

-

Column: Hypersil Silica, 5 µm (250 x 4.6 mm).

-

Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 254 nm.

-

-

Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Description: RP-HPLC with a C30 column provides excellent shape selectivity for hydrophobic isomers.

-

Column: Accucore C30, 2.6 µm (100 x 3.0 mm) or similar.

-

Mobile Phase: 98% methanol, 2% D.I. water.

-

Flow Rate: 0.65 mL/min.

-

Column Temperature: Temperature control is critical; optimal separation is often achieved at sub-ambient temperatures (e.g., 15-20 °C).

-

Detection: Diode Array (UV at 250 nm).

-

Spectrometric Characterization

-

Method 1: Tandem Mass Spectrometry (LC-MS/MS)

-

Description: Provides high sensitivity and selectivity for quantification and structural confirmation. Atmospheric pressure chemical ionization (APCI) is a common source.

-

Ionization Mode: Positive ion mode (APCI or ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific parent-to-product ion transitions.

-

Fragmentation: The fragmentation patterns of the cis and trans isomers can be compared to confirm their identity. In-source isomerization can occur, so analytical conditions must be carefully controlled.

-

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Description: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of ¹H and ¹³C nuclei.

-

Sample: Requires isolated, pure fractions of each isomer.

-

Analyses:

-

¹H NMR: Distinguishes protons based on their chemical shift and coupling constants. Differences in the chemical shifts of protons near the C2'-C3' double bond are expected between isomers.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D-NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry. Multidimensional NMR analysis has been successfully applied to study cis/trans isomers of the related menaquinone-7.

-

-

Quantitative Data

The following tables summarize key quantitative data from the literature for the characterization of Vitamin K1 isomers.

Table 1: Chromatographic Separation Data

| Method | Column | Mobile Phase | Analyte | Retention Time (min) | Resolution (USP) | Reference |

|---|---|---|---|---|---|---|

| UPC² | HSS C18 SB | CO₂ / Methanol | This compound | 2.553 | 1.7 | |

| trans-Vitamin K1 | 2.636 | |||||

| UFLC | COSMOSIL | Water/Methanol/Acetonitrile | N/A | 9.0 (Total Run Time) | N/A |

| RP-HPLC | C30 | Methanol / Water | N/A | < 4.0 (Total Run Time) | Baseline | |

Table 2: Mass Spectrometry Data

| Method | Ionization | Parent Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| UFLC-MS/MS | APCI | 451.3 | 187.1 |

| LC-MS/MS | APCI | 451.4 (for PK) | 187.3 | |

Note: PK refers to phylloquinone (Vitamin K1).

Table 3: ¹H NMR Chemical Shift Data for Vitamin K1 (trans-phylloquinone)

| Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 8.03 - 8.06 | m | |

| Aromatic Protons | 7.65 - 7.67 | m | |

| Vinylic Proton (-CH=) | 5.01 | t | |

| Allylic Protons (-CH₂-) | 3.36 | d | |

| Naphthoquinone Methyl | 2.18 | s |

| Phytyl Chain Protons | 0.81 - 1.95 | m | |

Note: This data represents the general spectrum for phylloquinone. Specific, directly comparative data for the chemical shifts of the cis-isomer were not available in the cited literature, but differences would be expected primarily for the vinylic and allylic protons of the phytyl chain.

Conclusion

The structural characterization of this compound isomers is a critical analytical challenge that requires a combination of high-resolution separation and advanced spectrometric techniques. Modern chromatographic methods, particularly UPC² and RP-HPLC with C30 columns, provide the necessary resolution to separate the cis and trans isomers effectively. Mass spectrometry serves as a highly sensitive tool for quantification and initial identification, while NMR spectroscopy remains the definitive method for unambiguous structural elucidation. The protocols and data presented in this guide offer a robust framework for scientists engaged in the quality control of pharmaceuticals, dietary supplements, and functional foods containing Vitamin K1.

References

Cis-Vitamin K1: An Endogenous Metabolite Overview for Researchers

A Technical Guide for Scientists and Drug Development Professionals

Executive Summary

Vitamin K1, or phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists in two isomeric forms: trans-phylloquinone, the biologically active form found naturally in green leafy vegetables, and cis-phylloquinone. While previously considered primarily a component of synthetic vitamin K1 preparations, evidence indicates that cis-vitamin K1 is also an endogenous metabolite in humans. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, physiological significance (or lack thereof), and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who are engaged in vitamin K research and its therapeutic applications.

Introduction: The Isomers of Vitamin K1

Vitamin K1 is a naphthoquinone with a phytyl side chain. The stereochemistry of the double bond in this side chain gives rise to two isomers: trans- and cis-phylloquinone. The trans isomer is the naturally occurring and biologically active form, serving as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs), which is essential for their function.[1]

Synthetic vitamin K1, often used in supplements and for fortification, can contain a significant proportion of the cis isomer.[2][3] The presence of this compound in human circulation and tissues has led to its classification as an endogenous metabolite. However, its physiological role appears to be minimal, with studies consistently demonstrating its low to negligible biological activity compared to the trans form.[4][5]

Endogenous Presence and Metabolism

The primary source of endogenous this compound is believed to be the partial isomerization of trans-phylloquinone, potentially during intestinal absorption and metabolism, as well as from dietary intake of synthetic vitamin K1. There is currently no definitive evidence of a specific human enzyme that actively converts the trans to the cis isomer.

The metabolic fate of this compound is not as well-characterized as that of its trans counterpart. Studies in rats have shown that the cis isomer is a poor substrate for the enzyme vitamin K 2,3-epoxide reductase (VKOR), a key enzyme in the vitamin K cycle. This inefficiency in recycling limits its ability to participate in the γ-carboxylation of VKDPs.

The primary metabolic pathway for vitamin K1 involves its conversion to menaquinone-4 (MK-4) in various tissues. This conversion involves the removal of the phytyl side chain to form menadione (B1676200) (vitamin K3), followed by the attachment of a geranylgeranyl pyrophosphate side chain. It is plausible that cis-phylloquinone can also be a substrate for this conversion, although its efficiency in this pathway compared to the trans isomer has not been extensively studied.

Physiological Role and Signaling

Current scientific consensus indicates that this compound has little to no biological activity in the context of blood coagulation and bone metabolism. Its inability to effectively act as a cofactor for GGCX renders it largely inert in the primary physiological functions attributed to vitamin K.

There is no current evidence to suggest that this compound has any independent signaling pathways or physiological roles. Its presence in the body is largely considered a consequence of the intake of synthetic vitamin K1 and potentially minor in vivo isomerization.

Below is a diagram illustrating the established Vitamin K cycle, highlighting the point at which the cis isomer's inactivity is most critical.

Quantitative Data

Quantitative data specifically for this compound in human tissues are limited. Most studies report total phylloquinone concentrations. However, the ratio of cis to trans isomers can be significant in individuals consuming synthetic vitamin K1 supplements. The table below summarizes available data on total phylloquinone concentrations in various human matrices. It is important to note that the contribution of the cis isomer to these values is generally not specified.

| Biological Matrix | Analyte | Concentration Range | Reference |

| Human Plasma | Total Phylloquinone | 0.10 - 8.72 nmol/L | |

| Human Serum | Total Phylloquinone | 0.030 - 1.357 ng/mL | |

| Human Liver | Total Phylloquinone | Median: 10.6 pmol/g (wet weight) | |

| Human Heart | Total Phylloquinone | Median: 9.3 pmol/g (wet weight) | |

| Human Pancreas | Total Phylloquinone | Median: 28.4 pmol/g (wet weight) | |

| Human Brain | Total Phylloquinone | < 2 pmol/g (wet weight) | |

| Human Kidney | Total Phylloquinone | < 2 pmol/g (wet weight) | |

| Human Lung | Total Phylloquinone | < 2 pmol/g (wet weight) |

Experimental Protocols

The accurate quantification of this compound requires its chromatographic separation from the more abundant and structurally similar trans isomer. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Sample Preparation: Extraction of Vitamin K1 from Plasma

-

Principle: Liquid-liquid extraction is used to isolate fat-soluble vitamins from the plasma matrix.

-

Protocol:

-

To 1 mL of plasma, add 2 mL of ethanol (B145695) to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 5 mL of hexane (B92381) and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction on the remaining plasma/ethanol mixture.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

-

Analytical Separation: HPLC Method for Vitamin K1 Isomers

-

Principle: Normal-phase HPLC on a silica-based column can effectively separate the cis and trans isomers of phylloquinone.

-

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Silica column (e.g., Hypersil Silica, 5 µm, 250 x 4.6 mm).

-

-

Mobile Phase: A mixture of n-heptane, di-isopropyl ether, and a small amount of a polar modifier like n-butanol. The exact ratio should be optimized for the specific column and system. A typical starting point is 99:0.5:0.5 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm. For enhanced sensitivity, post-column reduction with zinc followed by fluorescence detection (excitation at 243 nm, emission at 430 nm) can be employed.

-

Elution Order: The cis isomer typically elutes before the trans isomer.

The following diagram outlines a general workflow for the analysis of vitamin K1 isomers.

References

- 1. Vitamin K - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and biological activity of cis- and trans-phylloquinone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

A Deep Dive into the Differential Tissue Distribution of Cis- and Trans-Phylloquinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the distinct tissue distribution patterns of cis- and trans-phylloquinone (vitamin K1), providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the preferential accumulation of these isomers in various tissues and subcellular compartments, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Introduction: The Significance of Phylloquinone Isomers

Phylloquinone, the primary dietary form of vitamin K, exists as two geometric isomers: trans-phylloquinone and cis-phylloquinone. The trans-isomer is the biologically active form, serving as a crucial cofactor for the enzyme γ-glutamyl carboxylase in the vitamin K cycle. This cycle is essential for the post-translational modification of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. In contrast, the cis-isomer of phylloquinone is considered to have little to no biological activity[1][2]. Despite its inactivity, the distribution and metabolism of cis-phylloquinone are of significant interest, particularly its prolonged retention in specific tissues.

Quantitative Tissue Distribution of Cis- and Trans-Phylloquinone

Studies in rat models have demonstrated a generally similar tissue distribution for both cis- and trans-phylloquinone, with one critical exception: the liver[1][3]. The liver exhibits a preferential accumulation and prolonged retention of the cis-isomer.

| Tissue | Animal Model | cis-Phylloquinone Concentration (ng/g) | trans-Phylloquinone Concentration (ng/g) | Reference |

| Liver | Rat (Fischer 344) | ~20 | ~60 | |

| Plasma | Rat (Fischer 344) | Not explicitly quantified | ~4 (endogenous) | |

| Heart | Human (postmortem) | Data not available | 9.3 (median, total phylloquinone) | |

| Pancreas | Human (postmortem) | Data not available | 28.4 (median, total phylloquinone) | |

| Brain | Human (postmortem) | Data not available | <2 (total phylloquinone) | |

| Kidney | Human (postmortem) | Data not available | <2 (total phylloquinone) | |

| Lung | Human (postmortem) | Data not available | <2 (total phylloquinone) |

Note: Quantitative data directly comparing cis- and trans-phylloquinone concentrations in extrahepatic tissues are limited. The provided data for human tissues represent total phylloquinone.

Subcellular Distribution in the Liver

The differential retention of phylloquinone isomers in the liver is further elucidated by their distinct subcellular localization. Research indicates that cis-phylloquinone preferentially associates with the mitochondrial fraction, whereas the biologically active trans-phylloquinone is primarily found in the endoplasmic reticulum (microsomes), the site of the vitamin K cycle.

| Subcellular Fraction | Isomer Predominance | Functional Significance | Reference |

| Mitochondria | cis-Phylloquinone | The functional implication of cis-phylloquinone accumulation in mitochondria is not yet fully understood. | |

| Endoplasmic Reticulum (Microsomes) | trans-Phylloquinone | Location of the vitamin K cycle, where trans-phylloquinone acts as a cofactor for γ-glutamyl carboxylase. |

Experimental Protocols

This section outlines the key experimental methodologies for the extraction, separation, and quantification of cis- and trans-phylloquinone from tissue samples.

Tissue Homogenization and Extraction

-

Tissue Preparation: Excise tissues of interest (e.g., liver, heart, brain, kidney, bone) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

-

Homogenization: Weigh the frozen tissue and homogenize in an appropriate buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

Lipid Extraction: Transfer the tissue homogenate to a glass tube. Add an organic solvent system, such as a mixture of hexane (B92381) and isopropanol (B130326) or methylene (B1212753) chloride, to extract the lipophilic vitamin K isomers. Vortex vigorously to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Collection: Carefully collect the upper organic layer containing the phylloquinone isomers and transfer it to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent, such as a tetrahydrofuran-methanol mixture or methanol (B129727) alone, for HPLC analysis.

Subcellular Fractionation of Liver Tissue

This protocol is designed to isolate mitochondrial and microsomal (endoplasmic reticulum) fractions from liver tissue.

-

Homogenization: Homogenize fresh or rapidly frozen liver tissue in a cold isotonic sucrose (B13894) buffer.

-

Differential Centrifugation (Nuclei and Cell Debris Removal): Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Mitochondrial Pelletting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

Microsomal Fraction Isolation: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes (endoplasmic reticulum fragments).

-

Washing: Wash the mitochondrial and microsomal pellets with the appropriate buffer to remove cytosolic contamination.

-

Lipid Extraction: Proceed with lipid extraction from the isolated subcellular fractions as described in section 4.1.

HPLC Separation and Quantification of Phylloquinone Isomers

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Column: Employ a C30 reversed-phase column, which provides excellent selectivity for the separation of geometric isomers like cis- and trans-phylloquinone.

-

Mobile Phase: Use an isocratic mobile phase, for example, a mixture of methanol and water.

-

Post-Column Reduction: Incorporate a post-column reduction step using a zinc reactor. This reduces the non-fluorescent quinone forms of vitamin K to their fluorescent hydroquinone (B1673460) forms, enabling sensitive detection.

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 430 nm.

-

Quantification: Quantify the concentrations of cis- and trans-phylloquinone by comparing the peak areas of the sample chromatogram to those of known standards.

Visualizing the Metabolic Pathway and Experimental Workflow

The Vitamin K Cycle

The following diagram illustrates the vitamin K cycle, which occurs in the endoplasmic reticulum and is the primary metabolic pathway for the biologically active trans-phylloquinone.

Experimental Workflow for Tissue Analysis

This diagram outlines the general workflow for the analysis of cis- and trans-phylloquinone in tissue samples.

Conclusion

The differential tissue and subcellular distribution of cis- and trans-phylloquinone highlights a nuanced aspect of vitamin K metabolism. While the biologically active trans-isomer is directed to the endoplasmic reticulum to participate in the vital vitamin K cycle, the inactive cis-isomer exhibits prolonged retention, particularly within the mitochondria of the liver. This distinct partitioning underscores the importance of isomeric purity in vitamin K supplementation and research. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these isomers, enabling further investigation into their respective physiological roles and metabolic fates. Future research focusing on the quantitative distribution of phylloquinone isomers in a wider range of extrahepatic tissues will be crucial for a more complete understanding of vitamin K biology.

References

The Stereochemical Impact of cis-Phylloquinone on Vitamin K-Dependent Protein Carboxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K is an essential cofactor for the post-translational modification of vitamin K-dependent (VKD) proteins, a process critical for blood coagulation, bone metabolism, and the prevention of vascular calcification. This modification, the gamma-carboxylation of glutamate (B1630785) (Glu) residues to form gamma-carboxyglutamate (B555490) (Gla), is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) within the endoplasmic reticulum. The biologically active form of vitamin K1, phylloquinone, exists as a trans-isomer. However, synthetic preparations can contain the cis-isomer, which has been shown to be biologically inert. This technical guide provides an in-depth examination of the role of cis-phylloquinone in the context of the vitamin K cycle, its interaction with the key enzymes GGCX and Vitamin K Epoxide Reductase (VKOR), and its ultimate impact on the function of VKD proteins. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways to support researchers in this field.

Introduction: The Critical Role of Vitamin K and Gamma-Carboxylation

Vitamin K-dependent proteins are a class of proteins that require a specific post-translational modification to become biologically active.[1] This modification is the conversion of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla).[1] The presence of Gla residues is essential for the proteins' ability to bind calcium ions (Ca²⁺), a critical step for their function in processes like blood coagulation (e.g., Factors II, VII, IX, X), bone mineralization (e.g., osteocalcin), and inhibition of soft tissue calcification (e.g., Matrix Gla Protein).[2]

The enzyme responsible for this modification is the integral membrane protein γ-glutamyl carboxylase (GGCX).[3][4] GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH₂), along with oxygen and carbon dioxide, to drive the carboxylation reaction. Concurrently, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). For carboxylation to continue, the body must recycle this epoxide back to its reduced form, a process known as the vitamin K cycle.

Phylloquinone (vitamin K1) is the primary dietary form of vitamin K. It possesses a phytyl side chain which can exist in either a trans or cis geometric configuration at the 2',3' double bond. Natural phylloquinone occurs exclusively as the trans-isomer, which is biologically active. However, synthetic phylloquinone can be a mixture of both cis and trans isomers. Early research has established that the cis-isomer of phylloquinone possesses little to no biological activity. This guide delves into the biochemical basis for this inactivity and its implications for vitamin K-dependent pathways.

The Vitamin K Cycle: A Central Hub for VKD Protein Activation

The vitamin K cycle is a crucial salvage pathway that allows for the continuous reuse of vitamin K, thereby minimizing the dietary requirement. It involves two key enzymes located in the endoplasmic reticulum: GGCX and Vitamin K Epoxide Reductase (VKOR).

-

Carboxylation (GGCX) : GGCX binds to a vitamin K-dependent protein substrate. In the presence of its cofactors (O₂, CO₂), it uses the energy from the oxidation of vitamin K hydroquinone (KH₂) to vitamin K epoxide (KO) to add a carboxyl group to a glutamate residue, forming Gla.

-

Reduction (VKOR) : The resulting vitamin K epoxide is then reduced by VKORC1 (Vitamin K Epoxide Reductase Complex, Subunit 1). This is a two-step process: VKORC1 first reduces the epoxide (KO) to vitamin K quinone (K), and then reduces the quinone to the active hydroquinone (KH₂), which can then be used again by GGCX.

This cycle is the target of anticoagulant drugs like warfarin, which inhibit VKORC1, leading to a depletion of reduced vitamin K and impaired carboxylation of coagulation factors.

Figure 1. The Vitamin K Cycle for Protein Carboxylation.

Biochemical Activity of Cis-Phylloquinone

The geometric configuration of the phylloquinone side chain is a critical determinant of its biological activity. The trans configuration allows the molecule to effectively serve as a substrate for GGCX, while the cis configuration does not.

Interaction with γ-Glutamyl Carboxylase (GGCX)

Interaction with Vitamin K Epoxide Reductase (VKOR)

The role of cis-phylloquinone as a substrate or inhibitor for VKOR is less characterized. Given that it is poorly converted to cis-phylloquinone epoxide by GGCX, there would be minimal substrate for VKOR to act upon in the first place. Whether cis-phylloquinone or its potential epoxide can inhibit VKOR activity towards its natural substrates (trans-KO and trans-K) has not been quantitatively determined.

Quantitative Data Summary

The available literature strongly supports the biological inactivity of cis-phylloquinone but lacks specific enzyme kinetic parameters. The data is often presented as a relative activity compared to the trans-isomer.

| Compound | Enzyme | Parameter | Value | Source(s) |

| trans-Phylloquinone | GGCX | Activity | Biologically Active | |

| cis-Phylloquinone | GGCX | Activity | Virtually no activity | |

| (Poor substrate for epoxidation) | ||||

| cis-Menaquinone-7 | GGCX | Activity | Slight carboxylation activity |

Note: Specific kinetic constants (Kₘ, Vₘₐₓ, k꜀ₐₜ, Kᵢ) for cis-phylloquinone with purified GGCX or VKORC1 are not well-documented in publicly accessible literature, representing a knowledge gap in the field.

Figure 2. Simplified workflow of the GGCX catalytic reaction.

Impact on Vitamin K-Dependent Proteins

The inability of cis-phylloquinone to act as a cofactor for GGCX means that its presence cannot support the synthesis of functional VKD proteins. In a state of vitamin K deficiency, supplementation with a preparation containing a high proportion of the cis-isomer would fail to restore normal physiological function. This has significant implications:

-

Hemostasis : The carboxylation of coagulation factors II, VII, IX, and X would remain incomplete, leading to an increased risk of bleeding.

-

Bone Health : Insufficient carboxylation of osteocalcin, a protein involved in bone matrix formation, could negatively impact bone mineralization.

-

Vascular Health : Lack of carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification, could contribute to arterial hardening.

Figure 3. Comparison of cis- and trans-phylloquinone activity.

Experimental Protocols

Accurate assessment of vitamin K metabolism and enzyme activity is crucial for research. Below are outlines of key experimental methodologies.

Protocol 1: In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the incorporation of radiolabeled ¹⁴CO₂ into a synthetic peptide substrate.

-

Objective : To determine the catalytic activity of GGCX with different vitamin K isomers.

-

Materials :

-

Microsomal preparations or purified GGCX.

-

Synthetic peptide substrate (e.g., FLEEL).

-

Vitamin K hydroquinone (trans or cis).

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Dithiothreitol (DTT) to maintain reduced vitamin K.

-

Reaction buffer (e.g., Tris-HCl with CHAPS).

-

Scintillation fluid and counter.

-

-

Methodology :

-

Prepare a reaction mixture containing buffer, GGCX enzyme source, peptide substrate, and DTT.

-

Initiate the reaction by adding vitamin K hydroquinone and NaH¹⁴CO₃.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the peptide and remove unincorporated ¹⁴CO₂.

-

Wash the precipitated peptide to remove residual unincorporated label.

-

Quantify the incorporated radioactivity using liquid scintillation counting. The counts per minute (CPM) are proportional to GGCX activity.

-

Protocol 2: Dithiothreitol (DTT)-Driven In Vitro VKOR Assay

This assay measures the conversion of vitamin K epoxide to vitamin K quinone by VKORC1 using DTT as an artificial reducing agent.

-

Objective : To measure the kinetic parameters (Kₘ, Vₘₐₓ) and inhibition constants (Kᵢ) of VKORC1.

-

Materials :

-

Microsomes from cells overexpressing VKORC1.

-

Vitamin K epoxide (KO) substrate.

-

Dithiothreitol (DTT).

-

Reaction buffer (e.g., MOPS or phosphate (B84403) buffer with CHAPS).

-

Quenching solution (e.g., acidic methanol).

-

HPLC system with a C18 column for separation and a UV or fluorescence detector.

-

-

Methodology :

-

Prepare reaction tubes containing buffer and the VKORC1 enzyme source.

-

Add varying concentrations of the substrate (KO) and the reducing agent (DTT).

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet protein and clarify the supernatant.

-

Inject the supernatant onto an HPLC system to separate and quantify the product (vitamin K quinone) from the substrate (vitamin K epoxide).

-

Calculate the reaction velocity from the amount of product formed. Kinetic parameters can be determined by plotting velocity against substrate concentration.

-

Protocol 3: HPLC Separation of Phylloquinone Isomers

This method is essential for quantifying the relative amounts of cis- and trans-phylloquinone in a sample.

-

Objective : To separate and quantify cis- and trans-phylloquinone.

-

Methodology : Normal-phase HPLC is typically used for this separation.

-

Column : A silica-based column (e.g., Hypersil Silica).

-

Mobile Phase : A non-polar solvent mixture, such as heptane (B126788) with small amounts of a polar modifier like diisopropyl ether or octanol.

-

Sample Preparation : The vitamin K sample is dissolved in the mobile phase.

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

-

Analysis : The cis-isomer typically elutes before the trans-isomer. Quantification is achieved by comparing the peak areas to those of certified standards.

-

Conclusion and Future Directions

The geometric configuration of phylloquinone is a fundamental determinant of its biological function. The available evidence unequivocally demonstrates that cis-phylloquinone is not a viable cofactor for the γ-glutamyl carboxylase enzyme, rendering it biologically inactive for supporting the function of vitamin K-dependent proteins. This has critical implications for the quality control of synthetic vitamin K preparations used in supplements and therapeutics.

A significant gap in the current literature is the lack of detailed enzyme kinetic data for the interaction of cis-phylloquinone with GGCX and VKOR. Such studies would provide a more precise, quantitative understanding of its inactivity, moving beyond the current qualitative descriptions. Future research should focus on determining the Kₘ, Vₘₐₓ, and potential inhibitory constant (Kᵢ) of cis-phylloquinone for these key enzymes. This information would be invaluable for drug development professionals and for refining our molecular understanding of the vitamin K cycle.

References

- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cis and Trans Isomers of Vitamin K1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as geometric isomers, primarily the biologically active trans-isomer and the less active cis-isomer. The manufacturing process of synthetic Vitamin K1 can lead to the presence of the cis-isomer, making it crucial for pharmaceutical and nutraceutical industries to accurately quantify both isomers. This application note provides a detailed protocol for the separation and quantification of cis- and trans-Vitamin K1 using High-Performance Liquid Chromatography (HPLC), referencing established methodologies.

Principle

This method utilizes normal-phase HPLC, a technique that employs a polar stationary phase and a non-polar mobile phase. This approach is particularly effective for separating non-polar or sparingly polar isomers like those of Vitamin K1. The separation is based on the differential interaction of the cis and trans isomers with the silica-based stationary phase, leading to distinct retention times and enabling their individual quantification. The European Pharmacopoeia monograph outlines a normal-phase HPLC method for the determination of cis and trans isomers of Vitamin K1.[1][2]

Data Presentation

The following table summarizes the key chromatographic parameters and performance data for the separation of cis- and trans-Vitamin K1 based on a normal-phase HPLC method.

| Parameter | Value | Reference |

| Chromatographic Column | Thermo Scientific™ Hypersil™ Silica, 5 µm, 250 × 4.6 mm | [1] |

| Mobile Phase | n-Heptane / Diisopropyl ether / 1-Octanol (1000:3.3:0.7, v/v/v) | [1] |

| Flow Rate | 0.8 mL/min | [1] |

| Column Temperature | 22 °C | |

| Autosampler Temperature | 20 °C | |

| Injection Volume | 50 µL | |

| Detection Wavelength | 254 nm | |

| Retention Time (cis-Vitamin K1) | ~8.5 min | |

| Retention Time (trans-Vitamin K1) | ~10.0 min | |

| Resolution | 5.1 | |

| Peak Asymmetry (cis-isomer) | 0.99 | |

| Peak Asymmetry (trans-isomer) | 1.01 | |

| Retention Time RSD | < 0.11% | |

| Peak Area RSD | < 0.12% |

Experimental Protocols

This section provides a detailed methodology for the separation of cis- and trans-Vitamin K1 isomers.

Reagents and Materials

-

cis- and trans-Vitamin K1 reference standards

-

n-Heptane, HPLC grade

-

Diisopropyl ether, HPLC grade

-

1-Octanol, HPLC grade

-

Isopropanol, LC/MS grade (for rear seal wash)

-

Ammonium (B1175870) formate (B1220265), ACS grade (for rear seal wash)

-

Methanol, HPLC grade (for sample dilution if necessary)

-

Water, deionized

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.

-

Thermo Scientific™ Hypersil™ Silica column (5 µm, 250 × 4.6 mm) or equivalent.

-

Chromatography Data System (CDS) for data acquisition and analysis.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE)

Preparation of Solutions

Mobile Phase Preparation (1 L):

-

Carefully measure 1000 mL of n-Heptane, 3.3 mL of diisopropyl ether, and 0.7 mL of 1-octanol.

-

Combine the solvents in a suitable clean, dry glass reservoir.

-

Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing).

Rear Seal Wash Solution:

-

Prepare a 2 mM ammonium formate solution in isopropanol.

Standard Solution Preparation:

-

Accurately weigh a suitable amount of Vitamin K1 reference standard (containing both cis and trans isomers).

-

Dissolve the standard in the mobile phase to achieve a final concentration of approximately 8 µg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Sample Preparation:

-

For drug formulations, accurately weigh a portion of the sample equivalent to a known amount of Vitamin K1.

-

Dissolve the sample in the mobile phase. Sonication may be used to aid dissolution.

-

Dilute the sample with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 8 µg/mL).

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Parameters

-

Column: Hypersil Silica, 5 µm, 250 × 4.6 mm

-

Mobile Phase: n-Heptane/diisopropylether/octanol (1000:3.3:0.7 v/v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 22 °C

-

Autosampler Temperature: 20 °C

-

Injection Volume: 50 µL

-

Detector Wavelength: 254 nm

-

Run Time: Approximately 15 minutes

System Equilibration and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Normal phase chromatography may require longer equilibration times to ensure reproducible retention times.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters such as retention time reproducibility, peak area reproducibility, resolution, and peak asymmetry. The European Pharmacopoeia requires a resolution of at least 4.0 between the cis and trans peaks.

-

Inject the prepared sample solutions.

-

After analysis, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's recommendations.

Data Analysis

-

Identify the peaks for cis- and trans-Vitamin K1 in the chromatograms based on the retention times obtained from the standard solution. The cis-isomer typically elutes before the trans-isomer.

-

Integrate the peak areas for both isomers.

-

Calculate the concentration of each isomer in the sample using the following formula:

Csample = (Asample / Astandard) * Cstandard

Where:

-

Csample is the concentration of the isomer in the sample.

-

Asample is the peak area of the isomer in the sample.

-

Astandard is the peak area of the isomer in the standard.

-

Cstandard is the concentration of the isomer in the standard.

-

Mandatory Visualization

Caption: Experimental workflow for the HPLC separation of cis and trans Vitamin K1.

Caption: Factors influencing the HPLC separation of cis and trans Vitamin K1 isomers.

References

Application Note: Determination of Vitamin K1 Isomers by Normal Phase HPLC

Abstract

This application note details a robust and reproducible normal phase high-performance liquid chromatography (NP-HPLC) method for the separation and quantification of vitamin K1 isomers, specifically the cis- and trans-isomers. Vitamin K1, also known as phylloquinone, is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2][3] Synthetic preparations of vitamin K1 can contain both the biologically active trans-isomer and the less active cis-isomer, making their accurate determination crucial for quality control in pharmaceutical and nutraceutical industries.[4] This protocol utilizes a silica-based stationary phase and a non-polar mobile phase to achieve baseline separation of the isomers, as outlined in methodologies adapted from the European Pharmacopoeia.[1]

Introduction

Vitamin K1 is a 2-methyl-1,4-naphthoquinone derivative with a phytyl side chain. The geometric isomerism at the double bond of this phytyl tail gives rise to the cis- and trans-isomers. While the trans-isomer is the predominant and more biologically potent form found in nature, synthetic routes can introduce the cis-isomer. Therefore, a reliable analytical method to distinguish and quantify these isomers is of significant interest to researchers, scientists, and drug development professionals.

Normal phase HPLC is the preferred technique for this separation due to the non-polar nature of vitamin K1 and the subtle structural differences between its isomers. This method leverages a polar stationary phase (silica) and a non-polar mobile phase to achieve separation based on the differential interaction of the isomers with the stationary phase. This application note provides a comprehensive protocol, data presentation, and visual workflows to facilitate the implementation of this method in a laboratory setting.

Experimental Protocols

Materials and Reagents

-

Vitamin K1 standard (containing both cis- and trans-isomers)

-

n-Heptane (HPLC grade)

-

Diisopropyl ether (HPLC grade)

-

1-Octanol (HPLC grade)

-

Water (HPLC grade)

-

Isopropanol (for seal wash)

-

Ammonium (B1175870) formate (B1220265) (for seal wash)

Instrumentation

-

HPLC system equipped for normal phase chromatography (e.g., Thermo Scientific™ Vanquish™ Core HPLC system)

-

UV Detector

-

Silica HPLC column (e.g., Hypersil™ Silica, 5 µm, 250 x 4.6 mm)

-

Chromatography Data System (CDS) for data acquisition and analysis (e.g., Thermo Scientific™ Chromeleon™ 7.3 CDS)

Preparation of Mobile Phase and Solutions

Mobile Phase Preparation (Heptane/Diisopropyl ether/Octanol - 1000:3.3:0.7 v/v/v):

-

To accelerate column equilibration, pre-saturate a portion of the heptane (B126788) with water. To do this, stir 500 mL of heptane with 1 mL of water for 20 minutes using a magnetic stirrer.

-

Carefully decant the water-saturated heptane into a graduated cylinder, ensuring no visible water droplets are transferred.

-

In a 1 L solvent bottle, combine the 500 mL of water-saturated heptane with 500 mL of "dry" heptane, 3.3 mL of diisopropyl ether, and 0.7 mL of 1-octanol.

-

Mix thoroughly and degas the mobile phase before use.

Standard Solution Preparation (8 µg/mL Vitamin K1):

-

Prepare a stock solution of vitamin K1 by dissolving an appropriate amount in the mobile phase. For example, diluting 14 mg in 10 mL of mobile phase yields a 1.4 mg/mL stock.

-

Perform serial dilutions of the stock solution with the mobile phase to achieve a final working concentration of 8 µg/mL.

Rear Seal Wash Solution (2 mM Ammonium Formate in Isopropanol):

-

Prepare a 2 mM solution of ammonium formate in isopropanol. This is crucial for maintaining the performance of the pump seals when using normal phase solvents.

HPLC Method Parameters

| Parameter | Value |

| Column | Hypersil™ Silica, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Heptane/Diisopropyl ether/Octanol (1000:3.3:0.7 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 22 °C |

| Autosampler Temp. | 20 °C |

| Injection Volume | 50 µL |

| Detector Wavelength | 254 nm |

| Run Time | Approximately 15 minutes |

System Equilibration

Proper column equilibration is critical for reproducible retention times and resolution in normal phase chromatography.

-

Flush the column with the mobile phase at the analytical flow rate.

-

Stable retention times are typically achieved after approximately 2 hours of equilibration. Inadequate equilibration can lead to shifts in retention times and even reversal of elution order.

Data Presentation

The following table summarizes the expected quantitative data for the separation of vitamin K1 isomers based on the described method.

| Parameter | cis-Vitamin K1 | trans-Vitamin K1 | Specification |

| Retention Time (min) | ~9.0 | ~9.5 | - |

| Retention Time RSD (%) | 0.08 | 0.11 | < 1% |

| Peak Area RSD (%) | 0.12 | 0.09 | < 1% |

| Peak Asymmetry | 0.99 | 1.01 | - |

| Resolution | \multicolumn{2}{c | }{5.1} | > 4 |

Mandatory Visualizations

Experimental Workflow

References

Application Note: High-Resolution Separation of Phylloquinone (Vitamin K1) Isomers Using C30 HPLC Columns

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. It exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer. The presence and proportion of these isomers, particularly in fortified foods and pharmaceutical preparations, is a critical quality attribute. Standard reversed-phase HPLC columns, such as C18, often fail to provide adequate resolution of these structurally similar compounds. C30 columns, with their long alkyl chains, offer enhanced shape selectivity, making them ideal for the separation of hydrophobic, long-chain isomers like phylloquinone. This application note provides a detailed protocol for the separation and analysis of phylloquinone isomers using a C30 HPLC column.

Experimental Protocols

This section details the necessary methodologies for the successful separation of phylloquinone isomers.

Sample Preparation

A robust sample preparation protocol is essential for accurate analysis, especially from complex matrices. The following is a general guideline that can be adapted based on the specific sample matrix.

For Dietary Supplements (Tablets/Capsules):

-

Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

-

Transfer a known weight of the powder to a volumetric flask.

-

Dissolve the powder in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381).

-

Sonicate for 15-20 minutes to ensure complete dissolution of the phylloquinone.

-

Dilute to the mark with the solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to HPLC injection.

For Food Matrices (e.g., oils, vegetables):

For complex matrices like foods, a more rigorous extraction and cleanup is necessary.

-

Homogenize the sample.

-

For high-fat matrices, perform a lipase (B570770) digestion to break down triglycerides.

-

Extract the phylloquinone using a non-polar solvent such as hexane or a mixture of hexane and isopropanol.

-

Perform a solid-phase extraction (SPE) cleanup using a silica-based sorbent to remove polar interferences.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase or a suitable organic solvent for HPLC analysis.[1][2]

HPLC Methodology

The following HPLC conditions have been shown to be effective for the separation of phylloquinone isomers on a C30 column.

Table 1: HPLC Operating Conditions

| Parameter | Recommended Conditions |

| Column | C30 Reversed-Phase, 3 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic: Methanol / Water (98:2, v/v) or a gradient with Methanol and water. For some applications, a mix of water:methanol:acetonitrile:formic acid (5:80:20:0.1, v/v/v/v) has been used.[3] |

| Flow Rate | 0.65 - 1.5 mL/min |

| Column Temperature | 15-25°C (Lower temperatures can improve resolution) |

| Detection | UV at 250 nm or Fluorescence (Excitation: 243 nm, Emission: 430 nm) with post-column zinc reduction.[4] |

| Injection Volume | 10-20 µL |

| Run Time | Approximately 10-15 minutes, depending on the specific method. |

Data Presentation

The use of a C30 column provides baseline resolution of the cis- and trans-phylloquinone isomers. The following table summarizes typical chromatographic data obtained from the analysis.

Table 2: Quantitative Chromatographic Data for Phylloquinone Isomer Separation

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (between cis and trans) |

| cis-Phylloquinone | ~8.5 | 1.1 | >5000 | >1.5 |

| trans-Phylloquinone | ~9.2 | 1.0 | >5000 | - |

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phylloquinone isomers from a sample to the final data output.

Caption: Experimental workflow for phylloquinone isomer analysis.

Signaling Pathway: The Vitamin K Cycle

Phylloquinone is a key component of the Vitamin K cycle, which is essential for the post-translational modification of certain proteins required for blood coagulation and other physiological processes.

Caption: The Vitamin K cycle showing the role of phylloquinone.

References

Application Note: Quantification of cis-Vitamin K1 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: the biologically active trans-isomer and the inactive cis-isomer. Synthetic Vitamin K1 used in food supplementation and pharmaceutical preparations can contain significant amounts of the cis-isomer.[1] Therefore, a reliable method to specifically quantify cis-Vitamin K1 in plasma is crucial for pharmacokinetic studies, nutritional assessment, and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of cis- and trans-Vitamin K1 isomers. A C30 column is employed to achieve baseline separation of the two isomers.[2][3] Following chromatographic separation, the analytes are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][4] Quantification is achieved by using a stable isotope-labeled internal standard, such as Vitamin K1-d7, to correct for matrix effects and variations in instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Caption: Workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents

-

This compound and trans-Vitamin K1 analytical standards

-

Vitamin K1-d7 (internal standard)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Cyclohexane (or other suitable extraction solvent)

-

Human plasma (blank)

Sample Preparation Protocol

-

To 300 µL of human plasma in a microcentrifuge tube, add the internal standard (Vitamin K1-d7) solution.

-

Perform protein precipitation by adding a suitable volume of acetonitrile. Vortex mix thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Perform liquid-liquid extraction on the supernatant by adding cyclohexane. Vortex mix and centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Protocol

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C30 Column (e.g., ChromCore C30, 15 cm x 4.6 mm, 3 µm) |

| Mobile Phase | Water:Methanol:Acetonitrile:Formic Acid (5:80:20:0.1, v/v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | APCI or ESI, Positive Ion Mode |

| MRM Transitions | This compound: m/z 451.3 → 187.1 |

| trans-Vitamin K1: m/z 451.3 → 187.1 | |

| Vitamin K1-d7 (IS): m/z 458.1 → 194.3 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 0.400–1200 | ≥ 0.994 | 0.400 |

| trans-Vitamin K1 | 0.400–6000 | ≥ 0.994 | 0.400 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| This compound | Low, Mid, High | < 9.55% | < 9.55% | ± 11.24% |

Table 3: Recovery

| Analyte | Extraction Recovery |

| This compound | ≥ 88.2% |

Signaling Pathway Diagram

While Vitamin K1 itself is not part of a signaling pathway in the classical sense, its primary biological role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues in various proteins, which is essential for their function. The diagram below illustrates this logical relationship.

Caption: The Vitamin K cycle and its role in gamma-carboxylation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of cis- and trans-Vitamin K1 isomers in human plasma. The use of a C30 column is critical for the chromatographic separation of the isomers. This method is suitable for a wide range of applications in clinical and pharmaceutical research, enabling accurate assessment of the exposure and pharmacokinetics of different Vitamin K1 isomers.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Extraction and Quantification of cis-Phylloquinone from Nutritional Formulas

Abstract

This application note provides a detailed protocol for the extraction and quantification of cis- and trans-phylloquinone (Vitamin K1) from complex nutritional formulas. The accurate determination of phylloquinone isomers is critical as the biological activity is primarily attributed to the trans- form[1][2][3]. This protocol is intended for researchers, scientists, and drug development professionals. The methodology employs enzymatic digestion and liquid-liquid extraction, followed by high-performance liquid chromatography (HPLC) with fluorescence detection after post-column reduction. Modifications for the separation of cis and trans isomers using a C30 bonded phase column are also detailed[1][4].

Introduction

Vitamin K1, or phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It is a required component in infant and adult nutritional formulas. Phylloquinone exists as geometric isomers, cis and trans, but only the trans-isomer is considered biologically active. Manufacturing processes and storage conditions can lead to the isomerization of the active trans-phylloquinone to the inactive cis-form. Therefore, a reliable analytical method to separate and quantify both isomers is crucial for quality control and accurate nutritional assessment of these products.

The analysis of phylloquinone in complex matrices like nutritional formulas presents challenges due to its low concentration and susceptibility to light. This protocol is based on established methods, including AOAC Official Method 999.15, and incorporates enzymatic digestion to liberate lipids, followed by a robust extraction and a highly sensitive HPLC-fluorescence detection method.

Experimental Protocol

This protocol is designed for the analysis of both liquid and powdered nutritional formulas. All procedures should be performed in amber glassware or under light-protected conditions to prevent photodegradation of phylloquinone.

1. Materials and Reagents

-

trans-Phylloquinone standard (Sigma-Aldrich or equivalent)

-

cis-Phylloquinone standard (if available)

-

Lipase (B570770) solution (from Candida rugosa)

-

Hexane (B92381) (HPLC grade)

-

Iso-octane (HPLC grade)

-

Isopropanol (B130326) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (HPLC grade)

-

Zinc chloride (ZnCl₂)

-

Sodium acetate

-

Acetic acid

-

Zinc dust (<10 µm)

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges: Silica gel, 1g (optional cleanup step)

2. Sample Preparation and Enzymatic Digestion

-

Reconstitution of Powdered Formula: Accurately weigh an appropriate amount of powdered formula and reconstitute according to the manufacturer's instructions using deionized water.

-

Aliquoting: Transfer a precise volume (e.g., 5-10 mL) of the liquid or reconstituted formula into a 50 mL amber centrifuge tube.

-